molecular formula C13H8N2O4S B3754602 (5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B3754602
M. Wt: 288.28 g/mol
InChI Key: RZGQCOORVHICHO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 1-acetyl-2-oxoindole with thiazolidine-2,4-dione under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of thiazolidinediones are known for their role in treating conditions like diabetes. This compound could be explored for similar therapeutic applications.

Industry

Industrially, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include modulation of signaling cascades, inhibition of specific enzymes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinediones such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

Uniqueness

What sets (5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione apart is its unique structure, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.

Properties

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4S/c1-6(16)15-8-5-3-2-4-7(8)9(12(15)18)10-11(17)14-13(19)20-10/h2-5H,1H3,(H,14,17,19)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGQCOORVHICHO-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)NC(=O)S3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)NC(=O)S3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione
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(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione
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(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione

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